Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-
Description
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R,R))-** is a chemical compound with the following properties:
- Chemical Formula : C7H14O4
- Molecular Weight : 162.18366 g/mol
- IUPAC Name : (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid
- SMILES String : CC©C(O)(C©O)C(O)=O
Molecular Structure Analysis
The molecule consists of 24 bonds, including:
- 10 non-H bonds
- 1 multiple bond
- 3 rotatable bonds
- 1 double bond
- 1 carboxylic acid (aliphatic)
- 3 hydroxyl groups
- 1 secondary alcohol
- 1 tertiary alcohol
Here are the 2D and 3D chemical structure images of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-:
Chemical Reactions Analysis
The reactivity and chemical reactions of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- depend on its functional groups. Potential reactions include esterification, oxidation, and acid-base reactions.
Physical And Chemical Properties Analysis
- Solubility : It is likely soluble in water due to its hydroxyl groups.
- Melting Point : Specific data is not available.
- Boiling Point : Specific data is not available.
- Odor : No specific odor information is provided.
Safety And Hazards
- Safety : Handle with care. Follow standard laboratory safety protocols.
- Hazards : No specific hazards are reported, but always exercise caution with chemical compounds.
Future Directions
Research avenues for Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- could include:
- Biological Activity : Investigate potential biological effects.
- Synthetic Routes : Explore efficient synthesis methods.
- Applications : Assess its utility in pharmaceuticals or other fields.
Please note that further literature review is necessary to fully understand this compound’s properties and potential applications.
properties
IUPAC Name |
(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEISHUBUXWXGY-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169058 | |
Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid | |
CAS RN |
17132-48-8, 17132-45-5 | |
Record name | (-)-Viridifloric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridifloric acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDIFLORIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZS7WQL9EX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VIRIDIFLORIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM3QDC6UZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.